Product packaging for Furo[3,4-e][1,2]benzoxazole(Cat. No.:CAS No. 98822-08-3)

Furo[3,4-e][1,2]benzoxazole

Cat. No.: B12901095
CAS No.: 98822-08-3
M. Wt: 159.14 g/mol
InChI Key: JNQOMPOFEFWSAB-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Contemporary Chemical and Biological Sciences

Fused heterocyclic compounds, which are organic molecules containing two or more fused rings with at least one being a heterocycle, are of immense importance in modern science. evitachem.com These structures are integral to a vast number of natural products, including vitamins and antibiotics, and form the backbone of a majority of pharmaceutical drugs. molaid.comresearchgate.net The rigid, three-dimensional frameworks of fused heterocycles allow for precise spatial arrangement of functional groups, which is crucial for selective interactions with biological targets like enzymes and receptors. nih.gov

Their unique physicochemical properties also make them valuable in materials science, with applications in organic light-emitting diodes (OLEDs), energy storage, and as organic dyes. chimia.ch The continuous development of novel synthetic methods to access these complex scaffolds is a major focus of contemporary organic chemistry research, driven by the perpetual need for new therapeutic agents and advanced materials. chimia.ch

Historical and Current Research Landscape of Benzoxazole (B165842) Derivatives

The benzoxazole nucleus, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is a well-established "privileged scaffold" in medicinal chemistry. molaid.com Historically, research into benzoxazole derivatives has revealed a broad spectrum of pharmacological activities. acs.org These include antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netacs.org

Current research continues to build on this foundation, with numerous studies dedicated to the synthesis and biological evaluation of novel benzoxazole derivatives. mdpi.comnih.gov Modern synthetic strategies often employ sustainable and efficient methods, such as microwave-assisted synthesis and the use of green catalysts, to generate libraries of these compounds for high-throughput screening. mdpi.com The structure-activity relationship (SAR) of benzoxazoles is a key area of investigation, aiming to understand how modifications to the core structure influence their biological effects, thereby guiding the design of more potent and selective therapeutic agents. molaid.com For instance, research has shown that substituents at the 2- and 5-positions of the benzoxazole ring are critical for its antimicrobial activity. mdpi.com

Rationale for Investigating Furo-Annulated Benzoxazole Frameworks, with a Focus on Furo[3,4-e]evitachem.comevitachem.combenzoxazole

The fusion of a furan (B31954) ring to the benzoxazole core, creating a furo-annulated benzoxazole like Furo[3,4-e] evitachem.comevitachem.combenzoxazole, is a strategic approach in chemical synthesis to explore new regions of chemical space. This annulation can significantly alter the electronic distribution, lipophilicity, and steric profile of the parent benzoxazole scaffold. Such modifications can lead to novel or enhanced pharmacological activities and selectivity. nih.govnih.gov

The rationale for investigating these specific frameworks is multifaceted:

Modulation of Biological Activity: The addition of the furan ring introduces new potential points of interaction with biological targets. For example, the oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially altering the binding affinity and selectivity of the molecule. evitachem.com

Fine-Tuning Physicochemical Properties: The fused furan ring can influence properties such as solubility and membrane permeability, which are crucial for the bioavailability of a potential drug candidate. evitachem.com

Development of Novel Therapeutics: Given the well-documented anticancer and antimicrobial properties of benzoxazoles, furo-annulated derivatives are being investigated as a new generation of these agents. nih.govlocalpharmaguide.com The unique structure of Furo[3,4-e] evitachem.comevitachem.combenzoxazole makes it a candidate for development as an anticancer agent, potentially through mechanisms like DNA intercalation. localpharmaguide.com

Scope and Objectives of Academic Research into Furo[3,4-e]evitachem.comevitachem.combenzoxazole

Academic research into Furo[3,4-e] evitachem.comevitachem.combenzoxazole and related furo-annulated systems is driven by several key objectives:

Development of Efficient Synthetic Routes: A primary goal is to establish versatile and efficient methods for the synthesis of the Furo[3,4-e] evitachem.comevitachem.combenzoxazole core and its derivatives. This includes the exploration of multi-step syntheses, one-pot reactions, and the use of novel catalysts to improve yields and reduce environmental impact. evitachem.comjsynthchem.com

Exploration of Chemical Reactivity: Understanding the chemical reactivity of the Furo[3,4-e] evitachem.comevitachem.combenzoxazole system is crucial. This involves studying its behavior in various chemical transformations such as oxidation, nucleophilic substitution, and cycloaddition reactions to generate a diverse range of derivatives for further study. evitachem.com

Biological Screening and Pharmacological Evaluation: A major objective is to systematically screen Furo[3,4-e] evitachem.comevitachem.combenzoxazole and its analogues for a wide range of biological activities. This includes in vitro assays against various cancer cell lines and microbial strains to identify potential therapeutic leads. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Once initial biological activity is identified, a key objective is to conduct detailed SAR studies. This involves synthesizing and testing a series of related compounds to determine which structural features are essential for their biological effects, with the aim of optimizing potency and selectivity. molaid.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12901095 Furo[3,4-e][1,2]benzoxazole CAS No. 98822-08-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98822-08-3

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,4-e][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-9-7(3-10-12-9)8-5-11-4-6(1)8/h1-5H

InChI Key

JNQOMPOFEFWSAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NO2)C3=COC=C31

Origin of Product

United States

In Depth Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. High-resolution 1H and 13C NMR, complemented by two-dimensional NMR techniques, would provide a definitive structural assignment for Furo[3,4-e]benzoxazole.

High-Resolution 1H and 13C NMR Analysis

¹H NMR: The proton NMR spectrum of Furo[3,4-e]benzoxazole would be expected to show distinct signals for the aromatic and furan (B31954) ring protons. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. Protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern, while the protons on the furan moiety would exhibit characteristic shifts and couplings.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings would be particularly informative, with carbons bonded to heteroatoms (oxygen and nitrogen) resonating at lower fields (higher ppm values).

Table 1: Hypothetical ¹H and ¹³C NMR Data for Furo[3,4-e]benzoxazole Note: This data is illustrative and based on general principles for similar heterocyclic systems. Actual experimental values may vary.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C3a-~150-160
C4~7.0-7.2~115-125
C5~7.2-7.4~120-130
C6~7.1-7.3~120-130
C7~7.5-7.7~125-135
C7a-~140-150
C8b-~155-165
C2~8.0-8.2~145-155
C3~7.8-8.0~140-150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzene and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing valuable information about the molecule's three-dimensional structure and conformation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula of Furo[3,4-e]benzoxazole (C₈H₄N₂O₂). The fragmentation pattern observed in the mass spectrum would also offer structural clues, showing the breakdown of the molecule into smaller, stable fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of Furo[3,4-e]benzoxazole would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and furan rings, C=C and C=N stretching vibrations, and the C-O-C stretching of the furan ring. Raman spectroscopy would provide additional information on the vibrational modes, particularly for the non-polar bonds in the molecule.

Table 2: Expected IR Absorption Bands for Furo[3,4-e]benzoxazole

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3100-3000
C=C Stretch~1600-1450
C=N Stretch~1650-1550
C-O-C Stretch~1250-1050

Chiroptical Spectroscopy for Stereochemical Purity and Configuration (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. As Furo[3,4-e]benzoxazole does not possess a stereocenter and is an achiral molecule, this particular analytical method is not applicable for its characterization.

Photophysical Properties and Optical Behavior of Furo 3,4 E 1 2 Benzoxazole Systems

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission spectra of furo-benzoxazole systems are characterized by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption spectra, typically measured using UV-Vis spectroscopy, reveal the wavelengths of light the molecule absorbs to move from its ground electronic state (S₀) to an excited state (S₁ or S₂).

For many benzoxazole (B165842) derivatives, the absorption spectrum consists of bands attributed to π-π* transitions within the aromatic system. For instance, studies on related benzoxazole and benzothiazole (B30560) derivatives show absorption bands that are influenced by the type of aromatic or heteroaromatic groups linked to the core structure. researchgate.net The introduction of substituents or the extension of the π-conjugated system can lead to a bathochromic (red) shift in the absorption maximum. nih.gov

Upon relaxation from the excited state, these molecules emit light, a process known as fluorescence. A significant feature of ESIPT-capable benzoxazole derivatives is a large separation between the absorption and emission maxima, known as the Stokes shift. nih.govresearchgate.net This large Stokes shift (often exceeding 100-200 nm) is a direct consequence of the structural rearrangement that occurs in the excited state due to proton transfer. researchgate.net The emission from the proton-transferred species (keto tautomer) occurs at a much lower energy (longer wavelength) compared to the absorption of the initial form (enol tautomer). uni-regensburg.de

Table 1: Illustrative Absorption and Emission Properties of Benzoxazole Derivatives

Compound Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (cm⁻¹)
DPP Derivative 13 Toluene 622 655 830
DPP Derivative 13 DCM 614 648 890
DPP Derivative 13 DMF 619 645 670
DPP Derivative 15 Toluene 611 635 640
DPP Derivative 15 DCM 606 633 730
DPP Derivative 15 DMF 610 633 610

Data adapted from studies on diketopyrrolopyrrole (DPP) benzoxazole systems. nih.gov

Fluorescence Quantum Yield and Lifetime Measurements

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are crucial for evaluating the brightness and performance of a fluorescent molecule.

The quantum yield of furo-benzoxazole systems can be highly dependent on their molecular structure and the surrounding environment. nih.gov For example, rigidifying the molecular structure can enhance emission by limiting non-radiative decay pathways that compete with fluorescence. nih.gov Conversely, molecular rotation or vibrations can provide avenues for non-radiative relaxation, leading to a decrease in quantum yield. rsc.org

The fluorescence lifetime is also sensitive to these factors. Both quantum yield and lifetime are remarkably dependent on the substitutions on the core aromatic rings. researchgate.net In many cases, the radiative decay rate constant (k_r = Φ_f / τ_f) provides insight into the intrinsic emissive properties of the fluorophore. nih.gov

Table 2: Example Photophysical Data for Benzoxazole-based Dyes

Compound Solvent Quantum Yield (Φ_f) Lifetime (τ_f, ns) Radiative Rate (k_f, 10⁷ s⁻¹) Non-radiative Rate (k_nr, 10⁷ s⁻¹)
DPP Derivative 13 Toluene 0.31 2.87 10.8 24.1
DPP Derivative 13 DCM 0.24 2.94 8.23 25.8
DPP Derivative 13 DMF 0.25 2.71 9.83 27.6
DPP Derivative 15 Toluene 0.34 3.35 10.1 19.7
DPP Derivative 15 DCM 0.32 3.23 9.92 21.0
DPP Derivative 15 DMF 0.19 3.10 6.26 26.0

Data represents photophysical properties of diketopyrrolopyrrole (DPP) systems containing benzoxazole moieties. nih.gov

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

A hallmark of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives is the occurrence of ESIPT. nih.govuni-muenchen.de This ultrafast photochemical reaction involves the transfer of a proton from the hydroxyl group (donor) to the nitrogen atom of the oxazole (B20620) ring (acceptor) upon photoexcitation. uni-muenchen.demdpi.com

The ESIPT photocycle can be described in four steps:

Photoexcitation: The ground-state enol tautomer (E) absorbs a photon, transitioning to its first excited singlet state (E*).

Proton Transfer: In the excited state, the acidity of the hydroxyl proton and the basicity of the oxazole nitrogen increase significantly. This drives a rapid, often barrierless, transfer of the proton through the intramolecular hydrogen bond to form an excited keto tautomer (K*). This process is extremely fast, occurring on the femtosecond to picosecond timescale. uni-muenchen.de

Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is responsible for the highly Stokes-shifted fluorescence observed in these systems. uni-regensburg.de

Back Proton Transfer: The ground-state keto form (K) is typically unstable and rapidly undergoes a back-proton transfer to regenerate the original, more stable ground-state enol tautomer (E), completing the cycle.

This ESIPT process is what endows these fluorophores with their characteristic large Stokes shift, as the emission occurs from a different molecular species (the keto tautomer) than the one that was initially excited (the enol tautomer). researchgate.net The efficiency of ESIPT can be influenced by the solvent environment; solvents that can form strong hydrogen bonds may disrupt the intramolecular hydrogen bond necessary for the proton transfer, leading to dual emission from both the enol and keto forms. nsf.gov

Solvatochromic Effects and Environmental Responsiveness

Solvatochromism refers to the change in the color (absorption or emission wavelength) of a substance when it is dissolved in different solvents. Furo-benzoxazole derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon electronic excitation. rsc.org

In push-pull systems, where electron-donating and electron-accepting groups are part of the conjugated structure, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum. rsc.orgchemrxiv.org This sensitivity to solvent polarity makes these compounds excellent candidates for use as environmental probes. chemrxiv.org

The effect of the solvent on the fluorescence properties can be quantified using Lippert-Mataga plots, which correlate the Stokes shift with the solvent's orientation polarizability. chemrxiv.org The linear correlation observed in these plots for many solvatochromic dyes confirms that the shifts are due to interactions between the dye's dipole moment and the polarity of the solvent. rsc.org For ESIPT-capable molecules, solvent effects can also influence the equilibrium between the enol and keto emissions, providing another mechanism for environmental sensing. nsf.gov

Table 3: Solvent Effects on Emission Maxima of a Solvatochromic Dye

Solvent Polarity Function (E_T(30)) Emission Max (λ_em, nm)
Cyclohexane 31.2 415
Toluene 33.9 425
Dichloromethane 41.1 450
Acetonitrile 46.0 470
Methanol 55.5 490

Data is illustrative, based on general trends for push-pull fluorophores. rsc.orgchemrxiv.org

Design Principles for Fluorescent Furo-Benzoxazole Probes

The versatile and sensitive photophysical properties of the furo-benzoxazole scaffold make it an excellent platform for designing fluorescent probes for various applications, including chemical sensing and biological imaging. researchgate.netrsc.org

Key design principles include:

Tuning Wavelengths: The absorption and emission wavelengths can be systematically tuned by modifying the π-conjugated system. Extending the conjugation or adding strong electron-donating or electron-withdrawing groups typically results in a bathochromic shift, moving the operational range towards longer, more biologically compatible wavelengths. nih.gov

Modulating Quantum Yield: The fluorescence quantum yield can be enhanced by introducing structural rigidity to minimize non-radiative decay from molecular vibrations and rotations. nih.gov

Incorporating Recognition Sites: For sensing applications, a specific binding site for an analyte (e.g., a metal ion, anion, or biomolecule) can be integrated into the fluorophore's structure. researchgate.net The binding event can then trigger a change in the photophysical properties through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or by modulating the ESIPT process. rsc.org

Exploiting ESIPT for Ratiometric Sensing: The dual emission that can arise from both the enol and keto forms in ESIPT systems is particularly useful for ratiometric sensing. In this approach, the ratio of the two emission intensities changes in response to an analyte, providing a built-in self-calibration that is more robust than simple intensity-based measurements. nsf.gov

Improving Photostability and Solubility: Chemical modifications can be made to improve the probe's photostability and its solubility in aqueous environments for biological applications, for instance, by introducing sulfonate groups or other hydrophilic moieties.

By applying these principles, furo-benzoxazole systems can be engineered into highly sensitive and selective fluorescent probes for a wide array of targets and environments. rsc.orgnih.gov

Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry investigations for the compound “Furo[3,4-e] researchgate.netirjweb.combenzoxazole” could be located. The requested detailed analyses, including Density Functional Theory (DFT) calculations, molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, aromaticity assessments, spectral predictions, Molecular Electrostatic Potential (MEP) surface analysis, and computational elucidation of reaction mechanisms, appear to have not been published for this specific heterocyclic system.

Research in computational chemistry is highly specific to the molecule under investigation. While extensive theoretical studies have been conducted on related structures such as benzoxazole and its derivatives, these findings cannot be extrapolated to Furo[3,4-e] researchgate.netirjweb.combenzoxazole due to significant differences in molecular structure, electron distribution, and reactivity that arise from the fused furan (B31954) ring.

Consequently, it is not possible to provide the detailed, data-rich article as per the requested outline for Furo[3,4-e] researchgate.netirjweb.combenzoxazole. The generation of scientifically accurate content, including data tables and detailed research findings, requires published studies that are currently not available.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies of Furo-Benzoxazole Interactions with Biological Targets

These computational approaches have been widely applied to a variety of benzoxazole (B165842) derivatives to explore their interactions with numerous biological targets, including enzymes implicated in cancer and microbial infections.

Molecular docking studies have been instrumental in predicting how benzoxazole derivatives bind to the active sites of key enzymes. These predictions provide detailed hypotheses about the specific amino acid residues involved in the interaction and the types of chemical bonds that stabilize the ligand-receptor complex.

For instance, docking studies on benzoxazole derivatives derived from thymoquinone (B1682898) have explored their binding to several enzymes crucial for tumor survival, such as topoisomerase II, protein kinase B (Akt), and Insulin-like Growth Factor-1 Receptor (IGF1R β). mdpi.com In one study, the most potent compounds, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1f) and 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1e) , were docked into the ATP-binding site of these kinases. The predictions revealed that the benzoxazole core fits within the hydrophobic pocket of the active site, with the hydroxyl group forming crucial hydrogen bonds with surrounding amino acid residues. mdpi.com

Similarly, in studies targeting DNA gyrase, an enzyme essential for bacterial survival, 2-substituted benzoxazole derivatives were predicted to bind effectively within its active site. nih.gov The modeling suggested that the antibacterial activity of these compounds could be directly linked to their ability to inhibit this enzyme. nih.gov Another investigation focusing on benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy, employed molecular docking to understand structure-activity relationships. The models showed that the benzoxazole scaffold could occupy a hydrophobic pocket, with various substituents forming hydrogen bonds with critical residues like Cys919 and Asp1046 in the kinase domain. nih.gov

The table below summarizes predicted interactions for representative benzoxazole derivatives with their respective enzyme targets, as described in computational studies.

Compound/Derivative ClassTarget EnzymeKey Interacting Residues (Predicted)Predicted Interaction Types
Thymoquinone-derived BenzoxazolesTopoisomerase II, Akt, IGF1R βNot specified in detailHydrogen bonding, Hydrophobic interactions
2-Substituted BenzoxazolesDNA GyraseNot specified in detailNot specified in detail
Benzoxazole DerivativesVEGFR-2Cys919, Asp1046, Glu885Hydrogen bonding, Hydrophobic interactions

This table is generated based on findings from multiple studies on various benzoxazole derivatives to illustrate common interaction patterns.

Ligand-receptor interaction profiling provides a comprehensive overview of the chemical forces governing the binding of a molecule to its biological target. For the benzoxazole scaffold, these profiles typically highlight a combination of hydrophobic interactions and hydrogen bonding as key determinants of binding affinity. mdpi.com

The benzoxazole ring itself, being aromatic and largely nonpolar, contributes significantly to hydrophobic and van der Waals interactions within the often-greasy binding pockets of enzymes. This is a common feature observed across docking studies of benzoxazole derivatives against various targets. mdpi.com

Hydrogen bonds, however, are often what confer specificity and contribute significantly to the binding energy. The nitrogen and oxygen heteroatoms in the oxazole (B20620) ring are key hydrogen bond acceptors. mdpi.com Substituents attached to the core benzoxazole structure play a critical role in forming additional, specific interactions. For example, in the case of VEGFR-2 inhibitors, a hydroxyl or amine group on a substituent can act as a hydrogen bond donor or acceptor with the side chains of amino acids like Aspartate (Asp) or Glutamate (Glu) at the active site. nih.gov

A detailed interaction profile for a potent benzoxazole derivative targeting VEGFR-2 revealed several key features:

Hydrogen Bonds: The molecule formed hydrogen bonds with the backbone of Cys919 and the side chain of Asp1046.

Hydrophobic Interactions: The benzoxazole core and its phenyl substituent were enveloped by a hydrophobic pocket formed by residues such as Val848, Ala866, Val916, and Leu1035.

This combination of anchoring hydrogen bonds and extensive hydrophobic contacts explains the high predicted binding affinity of the compound for the enzyme. Such detailed profiling is essential for lead optimization, as it allows chemists to rationally design modifications to the molecular structure to enhance desired interactions or introduce new ones, thereby improving potency and selectivity.

Chemical Reactivity and Derivatization Strategies of the Furo 3,4 E 1 2 Benzoxazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions

There is no available literature detailing specific electrophilic or nucleophilic substitution reactions on the Furo[3,4-e] Current time information in Oskarshamn, SE.benzoxazole (B165842) core. Predicting the sites of electrophilic attack (on the furan (B31954) or benzene (B151609) portion) or nucleophilic substitution would require computational modeling and experimental validation.

Functionalization and Modification at Peripheral Positions of the Fused Ring System

No documented methods for the specific functionalization or modification at the peripheral positions of the Furo[3,4-e] Current time information in Oskarshamn, SE.benzoxazole fused ring system have been found.

Cycloaddition and Pericyclic Reactions Involving the Furo-Benzoxazole Core

While furans are known to participate in cycloaddition reactions, there are no reported examples of such reactions specifically involving the Furo[3,4-e] Current time information in Oskarshamn, SE.benzoxazole scaffold. The influence of the fused benzoxazole ring on the diene character of the furan moiety is unknown.

Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

There is a lack of information on the application of metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, Heck, etc.) for the diversification of the Furo[3,4-e] Current time information in Oskarshamn, SE.benzoxazole scaffold. The synthesis of halo- or triflate-substituted derivatives, which would be necessary precursors for these reactions, has not been described.

Synthesis of Furo-Benzoxazole Hybrid Molecules and Conjugates

No studies reporting the synthesis of hybrid molecules or conjugates incorporating the Furo[3,4-e] Current time information in Oskarshamn, SE.benzoxazole unit have been identified.

Structure Activity Relationship Sar Studies for Bioactive Furo 3,4 E 1 2 Benzoxazole Derivatives

Correlation Between Structural Modifications and Biological Potency/Selectivity

No studies were found that detail the synthesis of Furo[3,4-e] researchgate.netresearchgate.netbenzoxazole (B165842) derivatives or the subsequent evaluation of their biological potency and selectivity.

Influence of Substituent Nature and Position on Pharmacological Profiles

There is no available research on how different substituents and their positions on the Furo[3,4-e] researchgate.netresearchgate.netbenzoxazole scaffold affect its pharmacological properties.

Conformational Flexibility and Its Impact on Biological Activity

The conformational analysis of Furo[3,4-e] researchgate.netresearchgate.netbenzoxazole and its impact on biological activity has not been reported in the reviewed literature.

Ligand Efficiency and Design Principles for Optimized Derivatives

Without any data on bioactive Furo[3,4-e] researchgate.netresearchgate.netbenzoxazole derivatives, there are no established ligand efficiency metrics or design principles for this specific chemical scaffold.

Due to the lack of specific data for "Furo[3,4-e] researchgate.netresearchgate.netbenzoxazole", the requested article with its detailed subsections cannot be created. Further research into the synthesis and biological evaluation of this particular compound would be required before a meaningful discussion of its structure-activity relationships could be undertaken.

Exploration of Biological Activities and Underlying Molecular Mechanisms Excluding Clinical Human Trial Data, Safety, Adverse Effects, Dosage/administration

Anti-proliferative Activity in Cancer Cell Lines (in vitro studies)

No published data is currently available on the anti-proliferative activity of Furo[3,4-e]benzoxazole in cancer cell lines.

There are no studies reporting the effects of Furo[3,4-e]benzoxazole on the cell cycle of cancer cells.

The ability of Furo[3,4-e]benzoxazole to induce apoptosis in cancer cells has not been investigated.

There is no available data on the inhibitory effects of Furo[3,4-e]benzoxazole on DNA synthesis and replication.

The inhibitory activity of Furo[3,4-e]benzoxazole against specific enzymes and kinases such as VEGFR-2 and PARP-2 has not been evaluated.

Future Perspectives and Interdisciplinary Research Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole (B165842) has not been extensively documented, making the development of novel, efficient, and sustainable synthetic routes a primary objective. Future research must move beyond traditional multi-step procedures, which are often plagued by low yields and significant waste production, to embrace modern synthetic principles.

Key areas for development include:

Cascade Reactions: Designing multi-step sequences where subsequent reactions occur in a single pot, avoiding the need for intermediate isolation and purification. A hypothetical pathway could involve an intramolecular cycloaddition of a nitrile oxide with a furan (B31954) derivative, a strategy that has proven effective for other isoxazole (B147169) syntheses. beilstein-journals.orgresearchgate.net

C-H Activation/Functionalization: Direct functionalization of precursor C-H bonds is a powerful, atom-economical strategy that avoids the pre-functionalization of starting materials. rsc.org Exploring transition-metal-catalyzed C-H activation to form the core ring system or to subsequently modify it would represent a significant advance.

Photoredox and Electrochemical Synthesis: These methods offer mild and sustainable alternatives to traditional thermal reactions, often enabling unique chemical transformations. springerprofessional.de Their application could provide novel entry points to the Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole core under environmentally benign conditions.

Table 1: Potential Synthetic Strategies for Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole
StrategyDescriptionPotential AdvantagesKey Challenges
Intramolecular Cycloaddition Synthesis of a substituted furan bearing a precursor to a nitrile oxide (e.g., an oxime), followed by in-situ generation and intramolecular [3+2] cycloaddition to form the isoxazole ring.High regioselectivity, potential for one-pot procedures.Synthesis of the functionalized furan precursor; control of competing dimerization reactions.
Transition-Metal Catalysis Palladium- or copper-catalyzed cross-coupling reactions to form key C-C or C-O bonds that facilitate the final ring-closing step.High efficiency, broad substrate scope, and functional group tolerance. nih.govCatalyst cost and sensitivity, optimization of reaction conditions.
Directed Ortho-Metalation (DoM) Using a directing group on a benzisoxazole or furan precursor to achieve regioselective metalation, followed by reaction with an appropriate electrophile to build the fused ring.Excellent regiochemical control.Requires specific directing groups; often involves cryogenic temperatures and stoichiometric strong bases.
Photochemical Cyclization Utilizing light to induce a ring-forming reaction, such as the N-O bond-forming cyclization of a suitably substituted 2-azidobenzoic acid derivative precursor. beilstein-journals.orgMild reaction conditions, access to unique reactivity.Specialized equipment required, potential for side reactions.

Deeper Mechanistic Understanding of Molecular Interactions and Biological Pathways

With no established biological activity, Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole is a blank slate. A critical future challenge is to elucidate its potential interactions with biological macromolecules and understand the pathways it might modulate. The fusion of the electron-rich furan ring with the benzisoxazole moiety, a known pharmacophore, creates a unique electronic and steric profile that could engage novel biological targets. sphinxsai.comjocpr.com

Future research should focus on:

In Silico Screening: Employing computational methods like molecular docking and pharmacophore modeling to screen virtual libraries of Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole derivatives against known protein targets (e.g., kinases, proteases, GPCRs). This can prioritize synthetic efforts toward compounds with a higher probability of biological activity.

High-Throughput Screening (HTS): Once synthetic routes are established, screening compound libraries against diverse biological assays will be essential to identify initial "hits."

Mechanism of Action (MoA) Studies: For any active compounds, detailed biochemical and cellular assays will be required to determine their precise molecular targets and the biological pathways they affect. This involves techniques like target-based enzyme inhibition assays, cell viability studies, and gene expression profiling.

Application of Artificial Intelligence and Machine Learning in Furo-Benzoxazole Design and Prediction

Future applications of AI/ML for this scaffold include:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated, ML models can be trained to build robust QSAR models. nih.gov These models can predict the activity of unsynthesized derivatives, guiding the optimization of lead compounds.

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on existing chemical and biological data to design entirely new Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole derivatives with specific, desired properties (e.g., high potency, low toxicity). harvard.edunih.gov

Synthesis Prediction: Retrosynthesis algorithms powered by ML can predict the most efficient and viable synthetic pathways for novel, computationally designed Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole derivatives, bridging the gap between virtual design and physical synthesis.

Table 2: Role of AI/ML in the Development of Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole Derivatives
AI/ML Model TypeApplicationPurpose
Random Forest / Gradient Boosting Property Prediction (QSAR)Predicts biological activity, solubility, and toxicity based on molecular descriptors. actascientific.com
Graph Convolutional Networks (GCNs) Molecular RepresentationLearns features directly from the molecular graph for more accurate property prediction.
Variational Autoencoders (VAEs) De Novo DesignGenerates novel molecular structures within a continuous latent space, allowing for fine-tuned property optimization. atomwise.com
Generative Adversarial Networks (GANs) De Novo DesignA generator network proposes new molecules while a discriminator network evaluates their validity and similarity to known active compounds. nih.gov
Transformer Models Retrosynthesis PredictionPredicts viable synthetic routes for computationally designed molecules.

Exploration of Novel Reactivity and Uncharted Chemical Transformations

Understanding the fundamental chemical reactivity of the Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole core is paramount for its development. The unique fusion of the two heterocyclic rings may lead to emergent reactivity not observed in the individual components. A systematic investigation into its stability and reactivity will be essential for its use as a scaffold in medicinal chemistry and for creating diverse derivative libraries.

Key areas for exploration are:

Reactivity of the Furan Moiety: Investigating whether the furan ring can participate in characteristic reactions like Diels-Alder cycloadditions or electrophilic aromatic substitution, and how this is influenced by the fused benzisoxazole ring. acs.org

Stability of the Isoxazole Ring: Probing the stability of the isoxazole ring under various conditions (e.g., reductive or oxidative stress, pH changes). Isoxazole rings can, under certain conditions, undergo ring-opening reactions, which could be exploited for further synthetic transformations or act as a metabolic liability.

Site-Selective Functionalization: Developing methods to selectively functionalize different positions on the aromatic or heterocyclic rings to systematically probe the structure-activity relationship (SAR).

Collaborative Efforts Across Synthetic Chemistry, Computational Chemistry, and Biological Sciences

The complexity of bringing a novel scaffold like Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole to fruition is too great for any single discipline to tackle alone. A deeply integrated, collaborative approach is not just beneficial but essential for success. parabolicdrugs.comcollaborativedrug.com The modern drug discovery process relies on constant communication and data sharing between experts in different fields. seqens.cominnovationfactory.ca

A successful research program will require a synergistic effort:

Synthetic and Medicinal Chemists will focus on developing efficient synthetic routes (10.1) and creating libraries of compounds for biological testing.

Computational Chemists and AI/ML Experts will design virtual libraries, predict properties, and guide synthetic priorities (10.3), while also helping to interpret biological data through molecular modeling (10.2).

Biologists and Pharmacologists will conduct the in vitro and in vivo screening, determine mechanisms of action, and provide the crucial biological data that feeds back into the computational models and informs the next round of molecular design.

This iterative cycle, where computational design informs synthesis, and biological testing informs the next design phase, is the engine of modern therapeutic discovery and will be critical for elucidating the potential of Furo[3,4-e] parabolicdrugs.comnih.govbenzoxazole. nih.gov

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